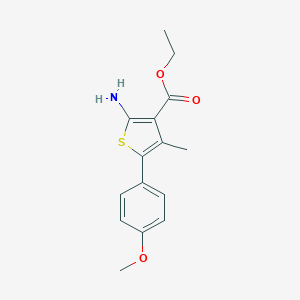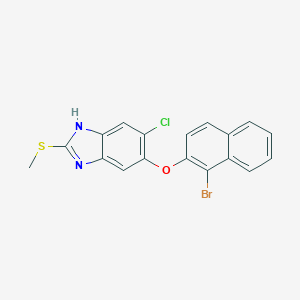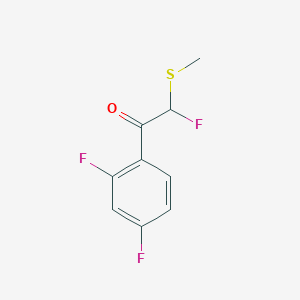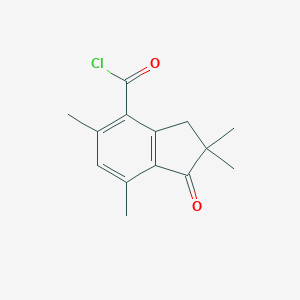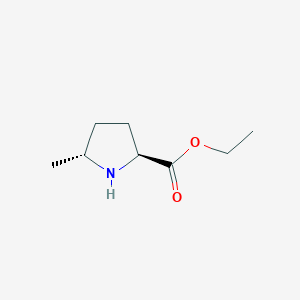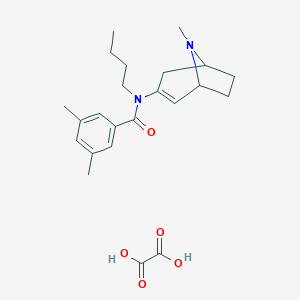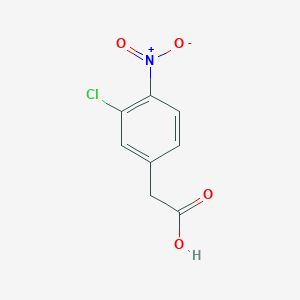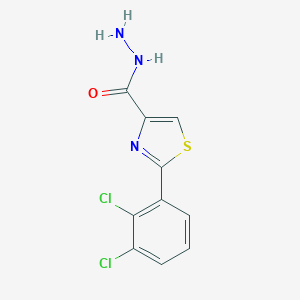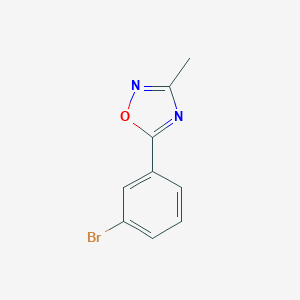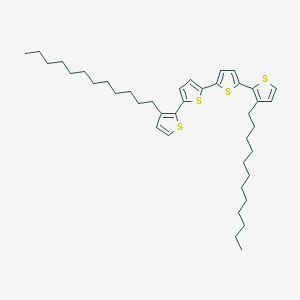
2-Chloro-2-(diethoxymethyl)-3-methyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2-(diethoxymethyl)-3-methyloxirane, also known as CDEMO, is a chemical compound that belongs to the class of epoxides. It is widely used in scientific research for its unique properties and applications.
Mecanismo De Acción
The mechanism of action of 2-Chloro-2-(diethoxymethyl)-3-methyloxirane is based on its ability to form covalent bonds with amino and thiol groups in proteins and nucleic acids. This crosslinking results in the modification of the structure and function of these biomolecules, leading to changes in their activity and stability. The mechanism of action of 2-Chloro-2-(diethoxymethyl)-3-methyloxirane is highly dependent on the concentration and reaction conditions used.
Biochemical and Physiological Effects
2-Chloro-2-(diethoxymethyl)-3-methyloxirane has been shown to have a wide range of biochemical and physiological effects. It has been shown to enhance the activity and stability of enzymes, as well as improve the specificity and sensitivity of nucleic acid hybridization assays. 2-Chloro-2-(diethoxymethyl)-3-methyloxirane has also been shown to have antimicrobial activity against a variety of bacteria and fungi. However, the exact mechanism of these effects is not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-2-(diethoxymethyl)-3-methyloxirane has several advantages for lab experiments, including its high purity, stability, and ease of use. It is also relatively inexpensive compared to other crosslinking agents. However, 2-Chloro-2-(diethoxymethyl)-3-methyloxirane has some limitations, including its potential toxicity and the need for careful handling and storage. It is also sensitive to pH and temperature, which can affect its activity and stability.
Direcciones Futuras
There are several future directions for the use of 2-Chloro-2-(diethoxymethyl)-3-methyloxirane in scientific research. One area of interest is the development of new methods for the modification of proteins and nucleic acids using 2-Chloro-2-(diethoxymethyl)-3-methyloxirane. Another area of interest is the investigation of the mechanism of action of 2-Chloro-2-(diethoxymethyl)-3-methyloxirane and the development of new applications for this compound. Additionally, the potential use of 2-Chloro-2-(diethoxymethyl)-3-methyloxirane in drug discovery and development is an area of active research.
Conclusion
In conclusion, 2-Chloro-2-(diethoxymethyl)-3-methyloxirane is a highly versatile and useful compound in scientific research. Its unique properties make it an ideal crosslinking agent for the modification of proteins and nucleic acids. The synthesis method of 2-Chloro-2-(diethoxymethyl)-3-methyloxirane is simple, efficient, and yields a high purity product. While 2-Chloro-2-(diethoxymethyl)-3-methyloxirane has several advantages for lab experiments, it also has some limitations that need to be carefully considered. There are several future directions for the use of 2-Chloro-2-(diethoxymethyl)-3-methyloxirane in scientific research, and its potential applications are vast and exciting.
Métodos De Síntesis
2-Chloro-2-(diethoxymethyl)-3-methyloxirane can be synthesized by the reaction of 3-methyl-2-butanone with paraformaldehyde and hydrochloric acid in the presence of ethanol. The resulting product is then treated with sodium ethoxide to obtain 2-Chloro-2-(diethoxymethyl)-3-methyloxirane. This synthesis method is simple, efficient, and yields a high purity product.
Aplicaciones Científicas De Investigación
2-Chloro-2-(diethoxymethyl)-3-methyloxirane has been extensively used in scientific research as a crosslinking agent for the modification of proteins and nucleic acids. It has been shown to enhance the stability and activity of enzymes, as well as improve the specificity and sensitivity of nucleic acid hybridization assays. 2-Chloro-2-(diethoxymethyl)-3-methyloxirane is also used as a reagent for the synthesis of various organic compounds and as a solvent for the extraction of natural products.
Propiedades
Número CAS |
175983-09-2 |
|---|---|
Fórmula molecular |
C8H15ClO3 |
Peso molecular |
194.65 g/mol |
Nombre IUPAC |
2-chloro-2-(diethoxymethyl)-3-methyloxirane |
InChI |
InChI=1S/C8H15ClO3/c1-4-10-7(11-5-2)8(9)6(3)12-8/h6-7H,4-5H2,1-3H3 |
Clave InChI |
MDEXGNZWLYQJBP-UHFFFAOYSA-N |
SMILES |
CCOC(C1(C(O1)C)Cl)OCC |
SMILES canónico |
CCOC(C1(C(O1)C)Cl)OCC |
Sinónimos |
Oxirane, 2-chloro-2-(diethoxymethyl)-3-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




